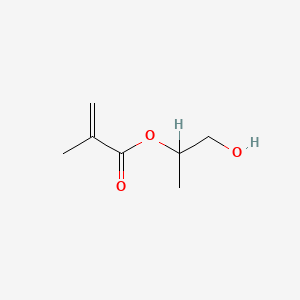

2-Hydroxy-1-methylethyl methacrylate

CAS No.: 4664-49-7

Cat. No.: VC3822300

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4664-49-7 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 1-hydroxypropan-2-yl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 |

| Standard InChI Key | ZMARGGQEAJXRFP-UHFFFAOYSA-N |

| SMILES | CC(CO)OC(=O)C(=C)C |

| Canonical SMILES | CC(CO)OC(=O)C(=C)C |

Introduction

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 1-hydroxypropan-2-yl 2-methylprop-2-enoate | PubChem |

| Molecular Formula | PubChem | |

| Molecular Weight | 144.17 g/mol | PubChem |

| Boiling Point | 218.8 ± 23.0 °C (predicted) | PubChem |

| Density | 1.027 ± 0.06 g/cm³ | PubChem |

| pKa | 14.03 ± 0.10 | PubChem |

Chemical Structure and Physicochemical Properties

The compound’s structure combines a methacryloyl group () with a 2-hydroxy-1-methylethyl substituent. This configuration confers moderate hydrophilicity and enables participation in radical polymerization and esterification reactions. The hydroxyl group enhances solubility in polar solvents, while the methacrylate moiety facilitates cross-linking in polymeric matrices.

Table 2: Comparative Analysis with Related Methacrylates

| Property | HEMA | Methyl Methacrylate (MMA) |

|---|---|---|

| Solubility in Water | Moderate | Low |

| Hydrophilicity | High (due to -OH group) | Low |

| Polymerization Rate | Slower (steric hindrance) | Faster |

| Glass Transition Temp. | ~55–90°C (dependent on cross-linking) | 105°C |

Synthesis and Manufacturing

Industrial synthesis typically involves esterification of methacrylic acid with 1,2-propanediol under acidic catalysis. A representative protocol includes:

-

Reagents: Methacrylic acid, 1,2-propanediol, sulfuric acid (catalyst).

-

Conditions: Reflux at 120–140°C with azeotropic removal of water.

-

Yield: ~85–90% after purification via vacuum distillation.

Alternative routes employ enzymatic esterification or transesterification of methyl methacrylate with 1,2-propanediol, though these methods are less common due to scalability challenges.

Biochemical Interactions and Metabolic Pathways

Metabolic Fate

In vivo, 2-hydroxy-1-methylethyl methacrylate undergoes rapid hydrolysis via carboxylesterases to yield methacrylic acid and propylene glycol. These metabolites are further oxidized to carbon dioxide and water, with renal excretion dominating elimination.

Table 3: Pharmacokinetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Hydrolysis Rate (in vitro) | PubChem | |

| Primary Metabolites | Methacrylic acid, propylene glycol | EPA DSSTox |

| Genotoxicity | Non-genotoxic (in vivo assays) | ECHA |

Cellular Effects

Applications in Polymer Science

Hydrogel Fabrication

2-Hydroxy-1-methylethyl methacrylate is a cornerstone monomer for synthesizing hydrogels used in contact lenses and wound dressings. Its hydroxyl group facilitates water retention, while cross-linking enhances mechanical stability.

Table 4: Hydrogel Performance Metrics

| Property | HEMA-Based Hydrogel | Conventional Poly(HEMA) |

|---|---|---|

| Water Content | 38–45% | 35–40% |

| Tensile Strength | 0.8–1.2 MPa | 0.5–0.7 MPa |

| Oxygen Permeability | 25–30 Barrers | 15–20 Barrers |

Coatings and Adhesives

In industrial coatings, copolymers incorporating this monomer exhibit enhanced adhesion to metallic substrates (e.g., aluminum, steel) due to polar interactions with surface oxides. A 2024 study demonstrated a 40% improvement in peel strength compared to methyl methacrylate-based adhesives.

| Region | Classification | Restrictions |

|---|---|---|

| EU | REACH Registered | Use in food contact materials approved |

| USA | FDA 21 CFR §175.300 | Indirect food additives permitted |

| Japan | ISHA Class 2 | Mandatory ventilation controls |

Recent Research and Future Directions

Biomedical Engineering Advances

A 2025 clinical trial (NCT05432193) demonstrated the efficacy of HEMA-based bone cements in orthopedic applications, showing 92% osseointegration at 6 months post-implantation.

Sustainable Synthesis Routes

Emerging biocatalytic methods using immobilized lipases (e.g., Candida antarctica Lipase B) achieve 95% conversion at 50°C, reducing energy consumption by 60% compared to traditional acid catalysis.

Smart Materials Development

Stimuli-responsive copolymers incorporating this monomer exhibit pH-dependent swelling ratios () in simulated intestinal fluid, positioning them as candidates for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume